

Spectroscopic Profile of 1-Methoxy-1,3-butadiene: A Technical Guide

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Compound of Interest

Compound Name: 1-Methoxy-1,3-butadiene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-methoxy-1,3-butadiene** (C₅H₈O), a valuable reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

Spectroscopic Data Summary

The empirical formula for **1-methoxy-1,3-butadiene** is C₅H₈O, and its calculated molecular weight is 84.12 g/mol. [1] Spectroscopic analysis provides definitive structural confirmation and purity assessment. The data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-methoxy-1,3-butadiene**, both ¹H and ¹³C NMR spectra provide characteristic signals for the methoxy group and the butadiene backbone. The data below corresponds to the more stable trans isomer.

Table 1: ¹H NMR Spectroscopic Data for trans-**1-Methoxy-1,3-butadiene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.56	s	-	-OCH ₃
5.05	d	10.3	H-4a (cis to C3-H)
5.16	d	17.0	H-4b (trans to C3-H)
5.77	dd	12.8, 1.5	H-2
6.25	ddd	17.0, 10.3, 10.5	H-3
6.55	d	12.8	H-1

Note: Assignments are based on typical chemical shift values and coupling patterns for similar structures. Long-range couplings have been reported for the trans isomer.[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **1-Methoxy-1,3-butadiene**

Chemical Shift (δ) ppm	Assignment
55.9	-OCH ₃
95.1	C-2
116.8	C-4
135.5	C-3
152.4	C-1

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **1-methoxy-1,3-butadiene** shows key absorptions corresponding to its alkene and ether functionalities.

Table 3: Key IR Absorption Bands for **1-Methoxy-1,3-butadiene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3090 - 3010	Medium	=C-H Stretch
2960 - 2850	Medium	C-H Stretch (Alkyl)
1650, 1605	Strong	C=C Stretch (Conjugated Diene)
1245	Strong	C-O Stretch (Ether)
990, 905	Strong	=C-H Bend (Out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of **1-methoxy-1,3-butadiene** would show a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for **1-Methoxy-1,3-butadiene**

m/z	Relative Intensity (%)	Possible Fragment
84	100	[M] ⁺ (Molecular Ion)
83	60	[M-H] ⁺
55	85	[M-OCH ₃] ⁺
53	40	[C ₄ H ₅] ⁺
43	50	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
39	75	[C ₃ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** A sample of **1-methoxy-1,3-butadiene** (typically 5-20 mg for ^1H , 20-100 mg for ^{13}C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C). The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** For a standard ^1H spectrum, a single pulse experiment is typically used. For ^{13}C spectra, proton decoupling is employed to simplify the spectrum to single lines for each carbon environment. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

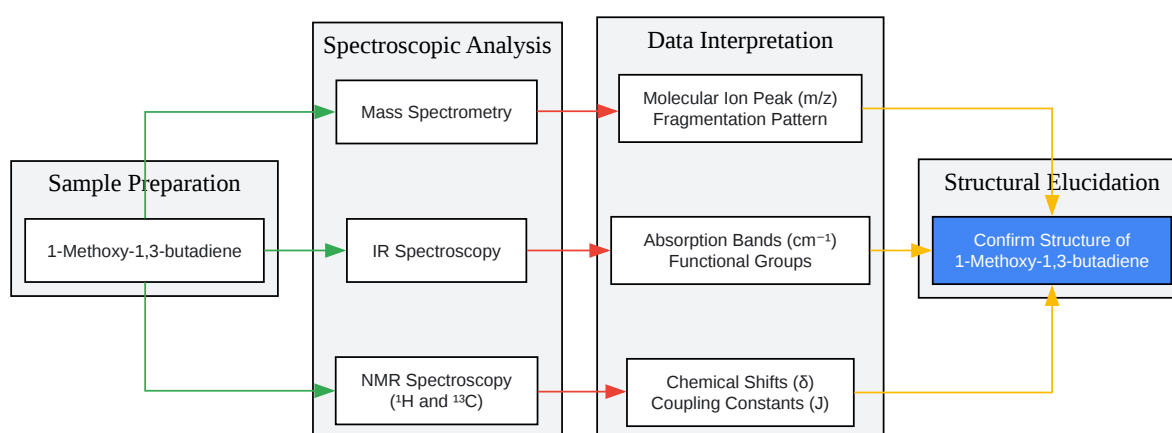
- **Sample Preparation:** For a liquid sample such as **1-methoxy-1,3-butadiene**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Background Spectrum:** A background spectrum of the empty sample holder (salt plates or ATR crystal) is recorded to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** The prepared sample is placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the amount of infrared radiation absorbed by the sample at each wavenumber.
- **Data Processing:** The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **1-methoxy-1,3-butadiene** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **GC Separation:** A small volume of the sample solution (typically 1 μL) is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- **MS Analysis:** As each component elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then separated by the mass analyzer according to their mass-to-charge ratio (m/z).
- **Data Analysis:** The detector records the abundance of each ion, generating a mass spectrum for each separated component.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like **1-methoxy-1,3-butadiene**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 1-Methoxy-1,3-butadiene | C₅H₈O | CID 5462719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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